molecular formula C13H17N3O B11742247 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Cat. No.: B11742247
M. Wt: 231.29 g/mol
InChI Key: VSPYAWABUAZBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol (IUPAC name) is a hybrid organic compound featuring a phenol core linked via an aminomethyl bridge to a 1-ethyl-1H-pyrazol-3-ylmethyl group.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17/h3-8,14,17H,2,9-10H2,1H3

InChI Key

VSPYAWABUAZBCJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors

The alkylation of pyrazole derivatives forms the foundation for introducing the 1-ethyl-1H-pyrazol-3-yl moiety. As demonstrated in analogous syntheses, this step typically involves reacting a base pyrazole structure with ethyl bromide or ethyl iodide under basic conditions. For example:

  • Starting Material : 1H-pyrazole-3-methanol (or its protected form).

  • Ethylation : Treatment with ethyl bromide in dimethylformamide (DMF) at 60–80°C for 6–12 hours, using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base.

  • Isolation : The product, 1-ethyl-1H-pyrazol-3-yl-methanol , is purified via column chromatography (hexane/ethyl acetate).

This method yields the ethylated pyrazole intermediate with >75% efficiency, contingent upon stoichiometric control.

Formation of the Aminomethyl Linker

The aminomethyl bridge connecting the pyrazole and phenol components is established via reductive amination or nucleophilic substitution.

Reductive Amination

A widely adopted approach involves condensing 1-ethyl-1H-pyrazol-3-yl-methanamine with 2-hydroxybenzaldehyde , followed by reduction:

  • Condensation : Stirring equimolar amounts of the amine and aldehyde in methanol at 25°C for 24 hours.

  • Reduction : Addition of sodium borohydride (NaBH<sub>4</sub>) at 0°C, followed by room-temperature stirring for 6 hours.

  • Workup : Acid-base extraction to isolate 2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol in 68–72% yield.

Nucleophilic Substitution

Alternative routes employ halogenated intermediates:

  • Synthesis of 2-(bromomethyl)phenol : Bromination of 2-methylphenol using N-bromosuccinimide (NBS) under radical conditions.

  • Coupling : Reacting 1-ethyl-1H-pyrazol-3-yl-methanamine with 2-(bromomethyl)phenol in acetonitrile at reflux (82°C) for 12 hours, with triethylamine (TEA) as a base.

  • Yield : 65–70%, with minor byproducts requiring silica gel purification.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly impacts reaction kinetics and product stability:

SolventReaction TypeTemperature (°C)Yield (%)Source
MethanolReductive Amination2572
AcetonitrileNucleophilic Sub.8270
DimethylformamideAlkylation8078

Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while protic solvents (e.g., methanol) stabilize intermediates during reductive amination.

Mechanistic Insights and Intermediate Characterization

Ethylation Mechanism

The alkylation of pyrazole follows an S<sub>N</sub>2 mechanism, where the lone pair on the pyrazole nitrogen attacks the electrophilic ethyl bromide. Steric hindrance at the pyrazole 1-position necessitates prolonged reaction times to achieve complete substitution.

Reductive Amination Pathway

The imine intermediate formed during aldehyde-amine condensation is rapidly reduced by NaBH<sub>4</sub> to the secondary amine. Fourier-transform infrared spectroscopy (FT-IR) confirms the disappearance of the C=N stretch (1600–1700 cm<sup>−1</sup>) post-reduction.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Alkylation vs. O-Alkylation : Competing alkylation at the phenolic oxygen is suppressed by using bulky bases (e.g., TEA) and low temperatures.

  • Oxidation of Phenol : Anaerobic conditions (N<sub>2</sub> atmosphere) prevent quinone formation during prolonged reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Reductive AminationMild conditions, high selectivityRequires aldehyde precursor72
Nucleophilic Sub.Scalable, fewer stepsBromide handling required70
CyclocondensationIntegrates ring formationMulti-step, lower overall yield60

The reductive amination route is favored for laboratory-scale synthesis due to operational simplicity, while nucleophilic substitution suits industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, pyrazoline derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared below with three analogs (Table 1), focusing on substituent variations and their implications:

Compound Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol (Target Compound) Phenol + ethyl-pyrazole via aminomethyl bridge ~246.3 (calculated) Potential metal chelation, hydrogen bonding (similar to pyridine/pyrazole derivatives) .
2-((Pyridin-2-ylamino)methyl)phenol (PMAP) Phenol + pyridine via aminomethyl bridge 214.26 Demonstrated in vitro cytotoxicity; used in anticancer conjugate synthesis .
2-{[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol Phenol + dimethyl-pyrazole via aminomethyl bridge; includes chlorine substituent 253.73 Steric hindrance from dimethyl groups may affect reactivity; no biological data reported .
2-[(Pyridin-3-ylamino)methyl]phenol Phenol + pyridine (meta-substituted) via aminomethyl bridge 214.26 Forms helical hydrogen-bonded chains; structural studies emphasize crystal packing diversity .

Table 1. Structural and functional comparison of the target compound with analogs.

Key Observations:

Dimethyl substitution (Compound ) introduces steric hindrance, which could reduce coordination flexibility with metal ions compared to the target compound.

Hydrogen Bonding and Crystal Packing: Pyridine-containing analogs (PMAP and 2-[(pyridin-3-ylamino)methyl]phenol) exhibit strong hydrogen-bonding networks, forming helical chains or layered structures . The target compound’s pyrazole group may similarly participate in hydrogen bonding but with altered geometry due to the ethyl substituent.

Biological Activity :

  • PMAP derivatives are incorporated into estradiol-based conjugates with demonstrated anticancer activity, suggesting that the target compound could be explored for similar therapeutic roles .

Biological Activity

The compound 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol , also known by its CAS number 1856062-15-1, has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20ClN3O2
  • Molecular Weight : 297.78 g/mol
  • CAS Number : 1856062-15-1

Structure

The molecular structure features a phenolic group attached to a pyrazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the pyrazole ring is crucial for enhancing activity against various pathogens. For instance, studies on related pyrazole derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. Compounds featuring a phenolic structure have been associated with cytotoxic effects on cancer cell lines. For example, similar derivatives demonstrated significant antiproliferative activity against Jurkat and HT-29 cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Interference with Cell Signaling : It might disrupt signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in 2024 examined the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to our compound. Results indicated that these compounds effectively inhibited bacterial growth, suggesting a promising avenue for developing new antibiotics .

Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer properties, a series of phenolic compounds were tested against multiple cancer cell lines. The results highlighted that modifications in the phenolic structure significantly influenced cytotoxicity, with some derivatives achieving IC50 values below 10 µM .

Data Summary Table

Biological ActivityMIC (mg/mL)IC50 (µM)Reference
Antimicrobial (S. aureus)0.0039 - 0.025-
Anticancer (Jurkat cells)-<10

Q & A

Q. What are the common synthetic routes for preparing 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol?

  • Methodological Answer : The compound can be synthesized via Mannich reactions involving pyrazole-phenol derivatives and aminomethylation agents. For example, analogous compounds have been prepared by reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with methoxymethylated amines under controlled conditions . Another approach involves refluxing diketones with phenyl hydrazine in ethanol/acetic acid, followed by purification via silica gel chromatography . Key parameters include solvent selection (e.g., ethanol for solubility), reaction time (e.g., 7–16 hours), and temperature (reflux conditions).

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can identify proton environments (e.g., phenolic -OH at δ ~9–10 ppm) and confirm the pyrazole ring’s substitution pattern. For example, pyrazole C-H protons typically appear at δ 6.5–8.5 ppm .
  • IR Spectroscopy : Stretching frequencies for -NH (3300–3500 cm1^{-1}) and phenolic -OH (3200–3600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) can determine bond lengths, angles, and hydrogen-bonding networks. For instance, dihedral angles between aromatic rings (e.g., 16.83°–51.68° in analogous pyrazole-phenol derivatives) reveal conformational flexibility, while O-H···N hydrogen bonds (2.6–2.8 Å) stabilize crystal packing . Disordered solvent molecules or counterions require iterative refinement with constraints.

Q. What strategies optimize reaction conditions for improved yield in multi-step syntheses?

  • Methodological Answer :
  • Temperature Control : Reflux in ethanol (78°C) ensures complete cyclization of hydrazine intermediates .
  • Catalyst Screening : Acidic conditions (e.g., glacial acetic acid) enhance imine formation in Mannich reactions .
  • Purification : Dry-column silica chromatography minimizes decomposition of sensitive intermediates. For example, yields of 45% have been reported for analogous compounds after recrystallization .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing and stability?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules ) classifies hydrogen bonds into motifs like R22(8)\text{R}_2^2(8) rings or chains. For pyrazole-phenol derivatives, O-H···N bonds (2.7 Å) and C-H···π interactions contribute to layered or helical packing. These interactions correlate with thermal stability (e.g., high melting points >400 K) .

Q. How can computational methods support the interpretation of experimental data?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry and predict NMR/IR spectra using software like Gaussian. Compare computed vs. experimental 1H^1H NMR shifts to validate tautomeric forms .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization pathways. For example, ethanol’s polarity may favor specific hydrogen-bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer :
  • Variable Reaction Conditions : Differences in solvent purity (e.g., absolute vs. 95% ethanol) or hydrazine stoichiometry (1.0–1.2 eq.) can alter yields .
  • Analytical Sensitivity : Impurities undetected by TLC (e.g., regioisomers) may inflate yield estimates. Use HPLC-MS for rigorous purity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.